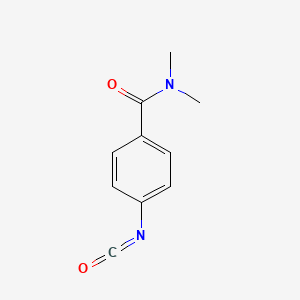

4-isocyanato-N,N-dimethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

4-isocyanato-N,N-dimethylbenzamide |

InChI |

InChI=1S/C10H10N2O2/c1-12(2)10(14)8-3-5-9(6-4-8)11-7-13/h3-6H,1-2H3 |

InChI Key |

SWLSABQUYDOUTG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isocyanato N,n Dimethylbenzamide

Established Synthetic Pathways to Isocyanates Relevant to 4-Isocyanato-N,N-dimethylbenzamide

The synthesis of aromatic isocyanates, including this compound, can be achieved through several well-documented chemical transformations. These pathways are broadly categorized into phosgenation-based and non-phosgene routes, with the latter gaining significant attention due to environmental and safety concerns associated with phosgene (B1210022). nih.govacs.org The choice of method often depends on the desired scale of production, the required purity of the product, and the available starting materials.

Phosgenation-based Approaches for Aromatic Isocyanates

The most prevalent industrial method for manufacturing aromatic isocyanates is the reaction of a primary aromatic amine with phosgene (COCl₂). nih.govrsc.org For the synthesis of this compound, the corresponding starting material would be 4-amino-N,N-dimethylbenzamide. The reaction is typically performed in an inert solvent and proceeds through a carbamoyl (B1232498) chloride intermediate (R-NHCOCl), which is then thermally decomposed to yield the isocyanate and hydrogen chloride (HCl). wikipedia.org

Due to the extreme toxicity of phosgene gas, significant safety precautions are required for its use. nih.govwikipedia.org In laboratory settings and for smaller-scale production, solid and less hazardous phosgene equivalents such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are often employed. rsc.orgresearchgate.net Triphosgene, for example, is a stable crystalline solid that decomposes into three equivalents of phosgene under reaction conditions, making it a safer and more easily handled reagent. researchgate.net The reaction is generally high-yielding but produces a large amount of corrosive HCl as a byproduct. beilstein-journals.org

| Reagent | Form | Key Advantages | Key Disadvantages |

| Phosgene | Gas | High reactivity, established industrial process | Extremely toxic, corrosive HCl byproduct |

| Diphosgene | Liquid | Easier to handle than phosgene | Toxic, corrosive |

| Triphosgene | Solid | Safer handling, precise stoichiometry | Higher cost, still generates phosgene in situ |

Non-phosgene Synthetic Routes and Green Chemistry Initiatives

Growing concerns over the hazards of phosgene have spurred the development of alternative, "phosgene-free" synthetic routes. nih.govacs.org These methods are central to green chemistry initiatives, aiming to reduce toxic byproducts and create safer industrial processes. ionike.com Many of these routes involve the thermal decomposition of carbamates, which serve as isocyanate precursors. nih.govacs.org

A significant non-phosgene route is the reductive carbonylation of aromatic nitro compounds. nih.gov To produce this compound, the starting material would be N,N-dimethyl-4-nitrobenzamide. This process involves reacting the nitro compound with carbon monoxide (CO) at high pressure and temperature in the presence of a catalyst. nih.govacs.org

The general reaction is: Ar-NO₂ + 3 CO → Ar-NCO + 2 CO₂ nih.gov

Palladium and rhodium-based catalysts are commonly used for this transformation. wikipedia.orggoogle.com The reaction can proceed directly to the isocyanate or via a carbamate (B1207046) intermediate if an alcohol is present as a solvent or co-reagent. acs.org This method is a concise pathway to isocyanates and is considered a key technology for future phosgene-free production. nih.gov

| Catalyst Type | Starting Material | Product | Key Features |

| Palladium (Pd) complexes | Nitroarenes, CO, Alcohol | Carbamates | High selectivity for carbamate precursor. acs.org |

| Rhodium (Rh) on Carbon | Nitroarenes, CO | Isocyanates | Can facilitate direct conversion. google.com |

| Heterogenized Pd Catalyst | Nitroarenes, CO, MeOH | Carbamates | Allows for catalyst recycling and reuse. acs.org |

The Curtius rearrangement is a versatile and reliable method for synthesizing isocyanates, particularly on a laboratory scale. wikipedia.orgorganic-chemistry.org The reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnumberanalytics.com

The synthetic sequence begins with a carboxylic acid derivative, such as an acyl chloride, which is reacted with an azide salt (e.g., sodium azide) to form the acyl azide intermediate. organic-chemistry.org For the target molecule, this would start from a derivative of 4-carboxy-N,N-dimethylbenzamide. Upon heating, the acyl azide undergoes a concerted rearrangement, meaning the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, to yield the isocyanate with full retention of the R-group's configuration. wikipedia.org

The process can be summarized as: R-COCl + NaN₃ → R-CON₃ → R-NCO + N₂ organic-chemistry.org

This method is valued for its tolerance of a wide variety of functional groups and the mild conditions under which the rearrangement can occur. acs.orgnih.gov The resulting isocyanate can be trapped by various nucleophiles, such as alcohols or amines, to produce carbamates and ureas, respectively. wikipedia.orgacs.org

Isocyanates can also be generated through methods involving urea (B33335) and its derivatives. nih.govmdpi.com One approach is the reaction of an amine with urea. When heated, urea decomposes into isocyanic acid (HNCO) and ammonia. rsc.org The in-situ generated isocyanic acid can then react with a primary amine, such as 4-amino-N,N-dimethylbenzamide, to form a substituted urea, which can be further processed. Alternatively, carbamates, which are key isocyanate precursors, can be synthesized from amines, urea, and alcohols. researchgate.net The subsequent thermal decomposition of the carbamate yields the desired isocyanate. nih.govacs.org This is often referred to as the carbamate cleavage route and is a cornerstone of many non-phosgene processes. nih.gov

Beyond the reductive carbonylation of nitro compounds, other carbonylation reactions serve as viable non-phosgene routes to isocyanates. Oxidative carbonylation of amines involves reacting the primary amine with carbon monoxide and an oxidant, often catalyzed by a transition metal complex like palladium. nih.govrsc.org

Another important carbonylation-based method is the reaction of amines with dimethyl carbonate (DMC). nih.gov DMC acts as a non-toxic substitute for phosgene. The reaction proceeds in two steps: first, the formation of a methyl carbamate intermediate from the amine and DMC, followed by the thermal decomposition of the carbamate to produce the isocyanate and methanol. nih.gov This process avoids the use of both phosgene and carbon monoxide gas. ionike.com

Precursor Chemistry: Synthesis of 4-Amino-N,N-dimethylbenzamide

The primary route to 4-amino-N,N-dimethylbenzamide involves the chemical transformation of N,N-dimethylbenzamide derivatives. This typically proceeds through a nitration step followed by a reduction.

The synthesis commences with the nitration of N,N-dimethylbenzamide to yield N,N-dimethyl-4-nitrobenzamide. ontosight.ai This intermediate is a key component in the synthetic pathway. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions are carefully controlled to favor the formation of the para-isomer.

Following nitration, the nitro group of N,N-dimethyl-4-nitrobenzamide is reduced to an amino group to form 4-amino-N,N-dimethylbenzamide. google.com Various reducing agents can be employed for this transformation, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using reagents such as iron in acetic acid or stannous chloride. google.comnih.gov The choice of reducing agent can depend on factors like scale, cost, and desired purity.

For instance, one documented method involves the reduction of N,N-dimethyl-4-nitrobenzamide using iron powder in acetic acid to yield 4-amino-N,N-dimethylbenzamide. nih.gov Another approach utilizes catalytic hydrogenation. google.com

Table 1: Synthesis of 4-Amino-N,N-dimethylbenzamide from N,N-Dimethylbenzamide Derivatives

| Step | Reactant | Reagents | Product | Key Findings |

|---|---|---|---|---|

| Nitration | N,N-Dimethylbenzamide | Nitric Acid, Sulfuric Acid | N,N-Dimethyl-4-nitrobenzamide | Formation of the para-nitro isomer is favored. |

| Reduction | N,N-Dimethyl-4-nitrobenzamide | Iron powder, Acetic Acid | 4-Amino-N,N-dimethylbenzamide | Effective reduction of the nitro group to an amine. |

| Reduction | N,N-Dimethyl-4-nitrobenzamide | Catalytic Hydrogenation (e.g., Pd/C) | 4-Amino-N,N-dimethylbenzamide | A common and efficient method for nitro group reduction. |

Optimization of Reaction Conditions and Catalyst Development for this compound Synthesis

The conversion of 4-amino-N,N-dimethylbenzamide to this compound is most commonly achieved through phosgenation. This involves reacting the amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). researchgate.netnih.govnih.gov The optimization of this reaction is crucial for maximizing yield and minimizing the formation of byproducts, such as ureas.

Key parameters for optimization include temperature, solvent, and the stoichiometry of the reactants. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate. researchgate.net A base, for instance triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. wikipedia.org

The use of triphosgene as a safer, solid alternative to gaseous phosgene has become widespread in laboratory synthesis. nih.govnih.gov A general procedure involves the dropwise addition of a solution of the amine to a solution of triphosgene in an appropriate solvent, followed by the addition of a base. researchgate.net

While catalysts are not always required for the formation of the isocyanate itself, they are critical in subsequent reactions of isocyanates, such as trimerization to form isocyanurates. Catalysts for isocyanate reactions include tertiary amines and various metal compounds. vestachem.comgoogle.comgoogle.com The development of efficient catalysts is an ongoing area of research, aiming to improve reaction rates and selectivity for specific isocyanate-based products. Non-phosgene routes to isocyanates, such as the thermal decomposition of carbamates, also heavily rely on catalyst development, with single-component metal catalysts like zinc showing promise. acs.org

Table 2: Optimization Parameters for Isocyanate Synthesis

| Parameter | Description | Common Approaches |

|---|---|---|

| Phosgenating Agent | Reagent used to convert the amine to an isocyanate. | Phosgene, Diphosgene, Triphosgene. nih.govnih.gov |

| Solvent | The medium in which the reaction is conducted. | Inert solvents like Dichloromethane (DCM), Toluene, Ethyl Acetate. researchgate.net |

| Temperature | Reaction temperature control is vital for selectivity. | Often carried out at low temperatures initially, then allowed to warm. |

| Base | Used to neutralize acidic byproducts like HCl. | Triethylamine, Pyridine. wikipedia.org |

Continuous Flow Chemistry Approaches for Isocyanate Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of isocyanates, offering significant advantages in terms of safety, efficiency, and scalability. thieme-connect.comgoogle.comvapourtec.com The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.com This is particularly beneficial for reactions involving highly toxic and reactive substances like phosgene, as the small reaction volumes minimize potential hazards. google.com

Both phosgenation and non-phosgene routes have been successfully adapted to continuous flow processes. thieme-connect.comgoogle.com In a typical flow phosgenation process, streams of the amine and phosgene (or a phosgene equivalent) are continuously mixed and reacted in a heated reaction coil. The short residence times and excellent heat and mass transfer characteristics of flow reactors can lead to higher yields and purities compared to batch processes. thieme-connect.com

A notable non-phosgene approach that benefits from flow chemistry is the Curtius rearrangement. thieme-connect.comgoogle.com This method involves the thermal rearrangement of an acyl azide to an isocyanate. The acyl azide intermediate can be generated in-situ and immediately converted to the isocyanate in the flow reactor, avoiding the isolation of the potentially explosive acyl azide. thieme-connect.com

The application of continuous flow technology represents a significant advancement in the synthesis of isocyanates, providing a safer, more controlled, and often more efficient alternative to traditional batch methods. vapourtec.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Isocyanates

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with hazardous reagents due to large volumes. | Enhanced safety due to small reaction volumes and containment. google.com |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, time). thieme-connect.com |

| Scalability | Scaling up can be challenging and may alter reaction profiles. | Readily scalable by operating for longer durations or "numbering-up" reactors. |

| Efficiency | Can have longer reaction times and potential for byproduct formation. | Often results in shorter reaction times and higher yields/selectivity. thieme-connect.com |

Chemical Reactivity and Mechanistic Investigations of 4 Isocyanato N,n Dimethylbenzamide

Nucleophilic Addition Reactions of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of isocyanate chemistry, leading to the formation of stable addition products. The electron-withdrawing nature of the substituent on the aromatic ring can further enhance the electrophilicity of the isocyanate carbon. rsc.org

The reaction between an isocyanate and an alcohol is a fundamental process in polymer chemistry, yielding a carbamate (B1207046), commonly known as a urethane (B1682113). tandfonline.com This nucleophilic addition is typically exothermic and proceeds readily, often accelerated by catalysts.

The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the urethane linkage. The reaction can be catalyzed by both acids and bases, with tertiary amines and organotin compounds being particularly effective. tandfonline.com Solvents such as dimethylformamide (DMF) are often employed for these reactions.

In situations where the isocyanate is present in excess, the newly formed urethane can react with another isocyanate molecule. This subsequent reaction leads to the formation of an allophanate. tandfonline.com This secondary reaction is a key consideration in the production of polyurethane materials where precise stoichiometric control is crucial.

Table 1: General Reaction of 4-Isocyanato-N,N-dimethylbenzamide with Alcohols

| Reactant 1 | Reactant 2 | Product | Product Class |

| This compound | Alcohol (R-OH) | 4-((alkoxycarbonyl)amino)-N,N-dimethylbenzamide | Urethane (Carbamate) |

Isocyanates react rapidly with primary and secondary amines to form substituted ureas. This reaction is one of the most facile transformations of the isocyanate group, typically proceeding at room temperature without the need for a catalyst. rsc.org

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's central carbon. A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the formation of the urea (B33335) linkage. The reaction is generally irreversible and provides a straightforward method for creating C-N bonds. rsc.orgmsu.edu

If the resulting urea still possesses an N-H bond, it can further react with another molecule of isocyanate, particularly at elevated temperatures, to form a biuret (B89757). This occurs via nucleophilic attack of the urea's nitrogen on the second isocyanate molecule. google.com

Table 2: General Reaction of this compound with Amines

| Reactant 1 | Reactant 2 | Product | Product Class |

| This compound | Amine (R-NH₂) | N-((4-(dimethylcarbamoyl)phenyl)carbamoyl) amine | Substituted Urea |

The reaction of isocyanates with water is a critical process, especially as a potential side reaction in polyurethane synthesis. The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate. google.com

This carbamic acid readily undergoes spontaneous decarboxylation, losing carbon dioxide to yield a primary amine. The newly formed amine is itself a potent nucleophile and can immediately react with another molecule of the starting isocyanate. This second reaction results in the formation of a symmetrically disubstituted urea. This two-step pathway is a common source of urea linkages and carbon dioxide gas, which acts as a blowing agent in the production of polyurethane foams.

Table 3: Reaction Pathway of this compound with Water

| Step | Reactants | Intermediate/Product | Notes |

| 1 | This compound + Water | 4-(dimethylcarbamoyl)phenyl)carbamic acid | Unstable intermediate |

| 2 | (4-(dimethylcarbamoyl)phenyl)carbamic acid | 4-Amino-N,N-dimethylbenzamide + Carbon Dioxide | Spontaneous decarboxylation |

| 3 | 4-Amino-N,N-dimethylbenzamide + this compound | 1,3-bis(4-(dimethylcarbamoyl)phenyl)urea | Final urea product |

Cycloaddition and Polymerization Reactions Involving the Isocyanate Moiety

Beyond simple nucleophilic additions, the cumulative double bonds of the isocyanate group allow it to participate in cycloaddition and polymerization reactions.

A key reaction of isocyanates is their cyclotrimerization to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. tandfonline.comrsc.org This reaction is a form of polymerization and is typically catalyzed by a variety of agents, including tertiary amines, phosphines, and certain metal alkoxides. rsc.orgresearchtrends.net The resulting isocyanurate trimers are known for their thermal stability and are used to create cross-linked networks in rigid polyurethane foams, enhancing their structural integrity. tandfonline.com For a monofunctional isocyanate like this compound, this would result in a discrete trimer molecule.

The C=N and C=O double bonds of the isocyanate can also act as dipolarophiles or dienophiles in cycloaddition reactions. For instance, isocyanates are known to undergo [2+2] cycloadditions with electron-rich alkenes to form β-lactams after reduction. acs.org They also participate in 1,3-dipolar cycloaddition reactions with species like nitrones, which can lead to five-membered heterocyclic rings such as 1,2,4-oxadiazolidin-5-ones. researchgate.netlibretexts.org The specific pathway and product depend significantly on the reaction partner, solvent polarity, and catalysts. researchgate.net

Reactivity Studies of the N,N-Dimethylbenzamide Framework

The reactivity of the N,N-dimethylbenzamide portion of the molecule is centered on the aromatic ring. The nature of the substituents on this ring dictates its susceptibility and regioselectivity towards further chemical transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The outcome of such reactions on this compound is governed by the electronic properties of the two substituents already present on the ring. organicchemistrytutor.com

Isocyanate Group (-NCO): This group is strongly deactivating towards EAS. It withdraws electron density from the ring through both a strong inductive effect and a resonance effect. This significant deactivation makes the aromatic ring much less reactive than benzene. The isocyanate group acts as a meta-director. uci.edu

In this compound, these two groups are in a para relationship. The N,N-dimethylamide group directs incoming electrophiles to its ortho positions (positions 3 and 5), while the isocyanate group directs to its meta positions (also positions 3 and 5). Therefore, the directing effects of both groups are synergistic, reinforcing substitution at the positions ortho to the amide group and meta to the isocyanate group. However, the combined electron-withdrawing nature of both substituents makes the aromatic ring highly deactivated, meaning that forcing conditions (e.g., high temperatures, strong acid catalysts) would be required to achieve any electrophilic substitution. google.com

Table 4: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -CON(CH₃)₂ | Withdrawing | Donating | Deactivating | ortho, para |

| -NCO | Withdrawing | Withdrawing | Strongly Deactivating | meta |

Reactivity of the Amide Linkage

No specific studies on the reactivity of the amide linkage in this compound, such as its hydrolysis or reduction, have been found in the public domain. General knowledge suggests that the amide bond in N,N-dimethylbenzamide derivatives is relatively stable and requires specific reagents for cleavage. For instance, the reduction of N,N-dimethylbenzamide itself to the corresponding amine typically requires strong reducing agents like lithium aluminum hydride. However, without experimental data on the title compound, it is impossible to provide specific conditions or quantitative outcomes.

Advanced Mechanistic Studies of this compound Reactions

Kinetic and Thermodynamic Analysis of Reaction Pathways

A search for kinetic and thermodynamic data for reactions involving this compound did not yield any specific results. Such studies would involve monitoring reaction rates under various conditions to determine rate laws, activation energies, and other thermodynamic parameters. This type of detailed mechanistic investigation has not been published for this specific molecule.

Identification and Characterization of Reaction Intermediates

There is no available research that identifies or characterizes reaction intermediates formed during reactions of this compound. The isocyanate group is known to react with nucleophiles to form various intermediates, such as carbamic acids in the case of reaction with water, but specific spectroscopic or trapping evidence for such intermediates involving this compound is absent from the literature.

Theoretical and Computational Chemistry Studies on 4 Isocyanato N,n Dimethylbenzamide Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Currently, there are no published quantum chemical calculations that detail the electronic structure and bonding of 4-isocyanato-N,N-dimethylbenzamide. Such studies would typically involve methods like Density Functional Theory (DFT) or other ab initio calculations to determine key electronic properties.

Key areas for future research would include:

Molecular Orbital Analysis: Investigating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

Electron Density Distribution: Mapping the electron density to identify regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Quantifying the donor-acceptor interactions between filled and unfilled orbitals to understand intramolecular charge transfer and bonding characteristics.

Atomic Charges: Calculating the partial charges on each atom to provide insights into the molecule's polarity and electrostatic potential.

Computational Modeling of Reaction Mechanisms and Transition States

Specific computational models for the reaction mechanisms and transition states involving this compound are not available in the current body of scientific literature. The isocyanate group is known to be highly reactive, and computational studies would be invaluable in understanding its behavior in various chemical reactions.

Potential research directions would involve:

Reaction Pathway Mapping: Modeling the reaction of the isocyanate group with common nucleophiles (e.g., alcohols, amines) to determine the minimum energy pathways.

Transition State Searching: Identifying and characterizing the geometry and energy of transition states to calculate activation barriers and reaction rates.

Thermodynamic Calculations: Computing the enthalpy, entropy, and Gibbs free energy of reactants, products, and transition states to predict the spontaneity and feasibility of reactions.

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of published studies on the conformational analysis and molecular dynamics of this compound. Such investigations are crucial for understanding the molecule's three-dimensional structure and dynamic behavior.

Future computational work could focus on:

Potential Energy Surface Scanning: Systematically rotating the rotatable bonds (e.g., around the amide and isocyanate groups) to identify stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations: Simulating the motion of the molecule over time in different environments (e.g., in vacuum, in a solvent) to understand its flexibility, intermolecular interactions, and conformational preferences under realistic conditions.

Solvent Effects: Investigating how different solvents influence the conformational equilibrium and dynamics of the molecule.

Prediction of Spectroscopic Parameters via Theoretical Approaches

No theoretical predictions of the spectroscopic parameters for this compound have been reported. Computational spectroscopy is a powerful tool for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

Areas for theoretical investigation include:

Infrared (IR) and Raman Spectroscopy: Calculating the vibrational frequencies and intensities to predict the appearance of the IR and Raman spectra. This would help in assigning the characteristic peaks for the isocyanate (-NCO) and amide (-CON(CH₃)₂) functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the ¹H and ¹³C chemical shifts and coupling constants to aid in the interpretation of NMR spectra.

UV-Vis Spectroscopy: Using time-dependent DFT (TD-DFT) or other excited-state methods to calculate the electronic transitions and predict the UV-Vis absorption spectrum.

Applications of 4 Isocyanato N,n Dimethylbenzamide in Advanced Organic Synthesis and Materials Science

Role as a Monomer in Polymer and Copolymer Synthesis

The primary application of isocyanates in materials science is as monomers for step-growth polymerization. The electrophilic carbon atom of the isocyanate group (-N=C=O) readily reacts with nucleophiles like alcohols and amines, forming the basis for vast families of polymeric materials.

Polyurethane and Polyurea Systems

Polyurethanes and polyureas are classes of polymers renowned for their versatile properties, ranging from rigid foams to flexible elastomers. The synthesis of these polymers relies on the reaction of diisocyanates with polyols (for polyurethanes) or diamines (for polyureas). mdpi.comresearchgate.netresearchgate.net 4-Isocyanato-N,N-dimethylbenzamide, acting as a functionalized monoisocyanate or as a component in a diisocyanate structure, can be incorporated into these systems.

Polyurea Synthesis: Polyureas are typically formed through the rapid reaction of a diisocyanate component with a primary or secondary diamine. mdpi.com This reaction is exceptionally fast, often requiring no catalyst. The resulting urea (B33335) linkages (-NH-CO-NH-) form strong, bidentate hydrogen bonds, which create well-defined "hard segments" within the polymer. These hard segments microphase-separate from the "soft segments" (typically flexible polyether or polyester (B1180765) diamines), leading to the elastomeric properties of the material. vt.edu The incorporation of the N,N-dimethylbenzamide moiety can influence the morphology and properties of these segments. The water-diisocyanate pathway is an alternative synthesis route where water reacts with isocyanate groups to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. mdpi.com This in-situ generated amine then reacts with another isocyanate group to form the urea linkage. mdpi.com

Polyurethane Synthesis: The synthesis of polyurethanes involves the reaction of isocyanates with polyols. google.com While generally slower than the reaction with amines, this process can be accelerated with catalysts like dibutyltin (B87310) dilaurate. google.com By using this compound, polymers with urethane (B1682113) linkages and pendant N,N-dimethylbenzamide groups can be created, potentially modifying properties such as solvent resistance and thermal stability.

The properties of the resulting polymers are highly tunable based on the specific monomers used.

| Polymer System | Reactant for Isocyanate | Resulting Linkage | Key Feature |

| Polyurea | Diamine | Urea (-NH-CO-NH-) | Fast reaction, strong hydrogen bonding mdpi.com |

| Polyurethane | Polyol | Urethane (-O-CO-NH-) | Versatile properties, requires catalyst researchgate.netgoogle.com |

Development of Novel Polymer Architectures

Beyond simple linear polymers, functional isocyanates are crucial for creating advanced polymer architectures like block copolymers. harth-research-group.org Sequential polymerization, where one monomer is polymerized first, followed by the addition of a second monomer, allows for the synthesis of well-defined block copolymers. mdpi.com

For instance, research on the synthesis of block copolymers using different isocyanate monomers, such as n-hexyl isocyanate (HIC) and 3-(triethoxysilyl)propyl isocyanate (TESPI), demonstrates the ability to create novel materials with combined properties through sequential coordination polymerization. mdpi.com Similarly, copolymers of N,N-dimethylacrylamide with blocked isocyanates have been synthesized. researchgate.net In these systems, the isocyanate is temporarily "blocked" to control its reactivity during the initial polymerization, and can be de-blocked later (e.g., by heating) to enable further reactions, such as cross-linking or surface functionalization. researchgate.net This approach allows for the creation of functional coatings and materials where the reactive isocyanate group is revealed when needed. researchgate.net The use of this compound as a monomer in such systems could lead to block copolymers with segments that possess distinct solubility, thermal, or mechanical properties.

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. nih.gov The dual functionality of this compound makes it a versatile building block for creating a variety of discrete organic compounds.

Derivatization to Ureas, Carbamates, and Other Functionalized Compounds

The isocyanate group is highly susceptible to nucleophilic attack, making it straightforward to convert into other functional groups. conicet.gov.ar This reactivity is the basis for its use in derivatization.

Urea Formation: The reaction of an isocyanate with a primary or secondary amine is a classic, high-yield method for synthesizing unsymmetrical ureas. conicet.gov.armdpi.com Reacting this compound with various amines would produce a library of N,N'-disubstituted ureas containing a dimethylbenzamide tail.

Carbamate (B1207046) Formation: In a similar fashion, the reaction of isocyanates with alcohols yields carbamates (also known as urethanes). conicet.gov.arnih.gov This reaction is fundamental to polyurethane chemistry but is also widely used in small-molecule synthesis, for example, in the creation of protecting groups or molecules with specific biological activities. conicet.gov.ar The reaction with thiols produces the corresponding thiocarbamates. nih.gov

These derivatization reactions are typically high-yielding and can often be performed under mild, solvent-free conditions. conicet.gov.ar

| Nucleophile | Product | Reaction Description |

| Amine (R-NH₂) | Substituted Urea | Nucleophilic addition of the amine to the isocyanate carbon. conicet.gov.armdpi.com |

| Alcohol (R-OH) | Carbamate | Nucleophilic addition of the alcohol to the isocyanate carbon. conicet.gov.arnih.gov |

| Thiol (R-SH) | Thiocarbamate | Nucleophilic addition of the thiol to the isocyanate carbon. conicet.gov.arnih.gov |

Synthesis of Functional Molecules via C-C and C-N Coupling Reactions

Performing C-C and C-N coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) directly on an aromatic ring bearing an isocyanate group is synthetically challenging. The isocyanate moiety is highly reactive and generally not compatible with the conditions (e.g., catalysts, bases, and nucleophilic reagents) required for these transformations.

Therefore, a more synthetically viable strategy involves performing the coupling reaction on a stable precursor, followed by the conversion of a different functional group into the isocyanate. A common precursor is 4-amino-N,N-dimethylbenzamide. The amino group can be converted to an isocyanate via phosgenation or by using a phosgene (B1210022) equivalent. Alternatively, a precursor like 4-bromo-N,N-dimethylbenzamide could undergo a C-C or C-N coupling reaction, with the resulting derivative then being converted to the target isocyanate through a multi-step sequence, for example, by conversion to a carboxylic acid, then an acyl azide (B81097), and finally a Curtius rearrangement to the isocyanate. While direct coupling on the isocyanate-containing molecule is improbable, the N,N-dimethylbenzamide framework is a stable platform for such reactions prior to the isocyanate's formation.

Integration into Functional Materials (Non-Biomedical)

The incorporation of this compound into polymers directly influences the properties of the resulting materials, enabling their use in specialized, non-biomedical applications. Polyurea and polyurethane-based materials are widely used as high-performance coatings, adhesives, sealants, and elastomers. mdpi.comvt.edu

The presence of the N,N-dimethylbenzamide group can enhance the thermal stability and modify the solubility of the polymer. Research on copolymers containing N,N-dimethylacrylamide and blocked isocyanates has led to the development of advanced coatings for surfaces like glass slides used in microarrays. researchgate.net These coatings provide a functional surface for the immobilization of other molecules. researchgate.net Similarly, integrating this compound could be used to create specialized surfaces with tailored hydrophilicity and binding capabilities.

Furthermore, polyurea elastomers are investigated for their dielectric properties. vt.edu The composition of the hard and soft segments dictates the material's mechanical and dielectric response. vt.edu By introducing the polar N,N-dimethylbenzamide group into the hard segment, it may be possible to tune the dielectric permittivity of the resulting elastomer for applications in flexible electronics or actuators.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Isocyanato N,n Dimethylbenzamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution and the solid state. usda.gov For 4-isocyanato-N,N-dimethylbenzamide, ¹H and ¹³C NMR provide foundational data for structural confirmation. The aromatic protons would exhibit characteristic shifts and coupling patterns in the ¹H NMR spectrum, while the distinct carbon environments of the isocyanate, amide, aromatic ring, and methyl groups would be resolved in the ¹³C NMR spectrum. Due to the partial double bond character of the amide C-N bond, hindered rotation can lead to separate signals for the two N-methyl groups, a phenomenon observable in related N,N-dialkylbenzamides. reddit.com

Advanced Multidimensional NMR Techniques

While direct multidimensional NMR studies on this compound are not extensively documented in publicly available literature, the application of these techniques can be inferred from studies on analogous compounds. omicsonline.org Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives or reaction mixtures. usda.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons in the aromatic ring of this compound, aiding in the assignment of the ortho, meta, and para positions.

These advanced techniques are particularly powerful when analyzing reaction products of this compound, helping to identify the site of reaction and the structure of the resulting adducts. usda.gov

Solid-State NMR Applications

Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their solid form, which is particularly relevant for studying crystalline or polymeric systems involving this compound. While one-dimensional ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) can be challenging for resolving overlapping signals in complex systems like polyurethanes, two-dimensional heteronuclear correlation (HETCOR) experiments can provide much greater resolution. polymersynergies.netresearchgate.net

In the context of polymers derived from this compound, ¹⁵N ssNMR would be especially informative. By using ¹⁵N-labeled compounds, it is possible to distinguish between different nitrogen-containing functional groups, such as unreacted isocyanates, urethanes (from reaction with alcohols), ureas (from reaction with amines or water), and biurets (from further reaction with ureas). polymersynergies.netresearchgate.net For example, ¹⁵N-¹H HETCOR experiments have been successfully used to study the reaction products of polymeric diphenylmethane (B89790) diisocyanate (PMDI) with wood, clearly identifying urea (B33335) and biuret (B89757) structures. researchgate.net Similar approaches could be applied to understand the curing and degradation mechanisms of polymers based on this compound. Furthermore, techniques like ¹³C{¹⁴N} RESPDOR (Rotational-Echo Double-Resonance) can serve as an "attached nitrogen test" to unambiguously identify carbon atoms covalently bonded to nitrogen, which would be useful in distinguishing isomers. iastate.edu

Mass Spectrometry for Mechanistic Investigations and Product Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of compounds and for gaining structural information through fragmentation analysis. nih.gov In the study of this compound and its reactions, MS can be used to identify reaction products, intermediates, and to elucidate reaction mechanisms. acs.orgnih.gov

Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are particularly powerful for structural elucidation. acs.org By selecting a specific parent ion and subjecting it to fragmentation, a characteristic fragmentation pattern is produced that can be used to identify the structure of the ion. This approach has been used to study the adduction of isocyanates to peptides, where it was found that isocyanates preferentially react with the N-terminal amine. acs.orgnih.gov Such studies provide a model for how this compound might react with biological macromolecules.

In the context of polyurethane chemistry, MS techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are used to characterize the polymer structure, sequence, and end groups. nih.gov Derivatization of the reactive isocyanate groups is often employed to create more stable compounds for MS analysis, enhancing detection and providing more detailed structural information during MS/MS studies. nih.gov

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure |

| [M]+ | C₁₀H₁₀N₂O₂ |

| [M - NCO]+ | [C₉H₁₀NO]+ |

| [C(O)N(CH₃)₂]+ | [C₃H₆NO]+ |

| [C₆H₄NCO]+ | [C₇H₄NO]+ |

This table is predictive and based on common fragmentation patterns of related aromatic isocyanates and benzamides.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly sensitive to the functional groups present in a molecule and their local environment. nist.govmdpi.com

For this compound, the most prominent feature in the IR spectrum would be the strong, sharp absorption band of the isocyanate group (-N=C=O) asymmetric stretch, typically appearing in the range of 2250-2280 cm⁻¹. The amide I band (primarily C=O stretch) of the N,N-dimethylbenzamide moiety would be expected around 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic and methyl groups, and aromatic C=C stretching vibrations. acs.orgmdpi.com

Vibrational spectroscopy is also a powerful tool for studying hydrogen bonding. youtube.comnih.gov While this compound itself cannot act as a hydrogen bond donor, the carbonyl oxygen of the amide and the oxygen and nitrogen of the isocyanate group can act as hydrogen bond acceptors. When this compound is involved in reactions that produce N-H bonds (e.g., formation of urethanes or ureas), IR spectroscopy can monitor the reaction progress and characterize the hydrogen bonding in the resulting products. The stretching frequency of N-H bonds involved in hydrogen bonding is typically shifted to lower wavenumbers and the band becomes broader, providing information about the strength and nature of these interactions. acs.orgyoutube.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric stretch | 2250 - 2280 |

| Amide (C=O) | C=O stretch (Amide I) | 1630 - 1680 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H stretch | 2850 - 2970 |

Data is based on typical ranges for these functional groups. acs.orgmdpi.com

X-ray Diffraction Analysis for Solid-State Structures and Crystal Engineering

Future Research Directions and Unexplored Avenues for 4 Isocyanato N,n Dimethylbenzamide

Development of Novel Sustainable and Phosgene-Free Synthetic Routes

The traditional and most common industrial synthesis of isocyanates relies on the use of phosgene (B1210022), a highly toxic and corrosive gas. digitellinc.comacs.org The significant hazards associated with phosgene have created a strong impetus to develop safer, more sustainable, and phosgene-free synthetic alternatives. digitellinc.comnwo.nl For 4-isocyanato-N,N-dimethylbenzamide, future research should prioritize the development of such green routes.

Several promising phosgene-free strategies, currently applied to other aromatic isocyanates, could be adapted. One major avenue is the thermal decomposition of corresponding carbamates, which are themselves accessible through various non-phosgene methods. acs.org These precursor routes include:

Reductive Carbonylation: The direct carbonylation of a suitable nitro-aromatic precursor has been explored as a potentially attractive route. digitellinc.comnwo.nl This method avoids phosgene but often requires optimization to be economically competitive. nwo.nl

Oxidative Carbonylation: The carbonylation of the corresponding primary amine presents another pathway. google.com

Dimethyl Carbonate (DMC) Method: Reacting the precursor amine with dimethyl carbonate is a greener alternative to phosgene. acs.org

Urea (B33335) Route: This process uses urea to convert amines into carbamates, which are then thermally cleaved to the isocyanate and an alcohol. google.comresearchgate.net

Another key area involves the direct synthesis from the corresponding formamide (B127407). A patented process describes the reaction of an organic formamide with a diorganocarbonate, followed by thermolysis to yield the isocyanate. google.com This approach offers the potential for high yields and the ability to recycle byproducts. google.com The table below summarizes potential phosgene-free methods applicable for future synthesis studies of this compound.

| Method | Precursor | Key Reagents/Process | Potential Advantages |

| Carbamate (B1207046) Decomposition | 4-(alkoxycarbonylamino)-N,N-dimethylbenzamide | Thermal Cleavage | Avoids phosgene directly in the final step. acs.orgnwo.nl |

| Reductive Carbonylation | 4-nitro-N,N-dimethylbenzamide | Carbon Monoxide, Catalyst (e.g., Palladium) | Direct route from nitro-compound. digitellinc.comnwo.nl |

| Formamide Route | 4-formamido-N,N-dimethylbenzamide | Diorganocarbonate, Thermolysis | High yield potential, byproduct recycling. google.com |

| Urea Route | 4-amino-N,N-dimethylbenzamide | Urea, Alcohol, then Thermolysis | Utilizes common and less hazardous reagents. google.comresearchgate.net |

Future work must not only adapt these methods for the specific synthesis of this compound but also optimize reaction conditions, catalyst systems, and purification processes to ensure high efficiency and sustainability.

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The isocyanate functional group is a versatile electrophile, known for its reactivity with a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and amines (via an unstable carbamic acid intermediate), respectively. pcimag.comwikipedia.org While these are the canonical reactions, the interplay between the isocyanate group and the N,N-dimethylbenzamide moiety in the 4-position could lead to unconventional reactivity.

Future research should systematically explore these patterns. Key areas of investigation include:

Cyclotrimerization: Aromatic isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings, a reaction often used to create cross-linked structures in polyurethane systems. acs.orgresearchgate.netnih.gov Investigating the catalytic conditions (e.g., using acetate-based precatalysts) for the controlled trimerization of this compound could open pathways to novel, thermally stable polymers and materials. acs.orgresearchgate.net The mechanism, often initiated by a nucleophilic catalyst, proceeds through several intermediates, and understanding this process for the title compound is crucial. acs.org

Multicomponent Reactions (MCRs): Isocyanates are powerful building blocks in MCRs, which allow for the synthesis of complex molecules in a single step. nih.gov Exploring the participation of this compound in known and novel MCRs could rapidly generate libraries of diverse heterocyclic compounds with potential biological or material applications. nih.gov

Novel Catalytic Transformations: The development of new catalysts could unlock unprecedented transformations. For instance, phosphine (B1218219) oxides are known to catalyze the decarboxylation of isocyanates to form carbodiimides. wikipedia.org Research into unique catalytic systems could reveal new reaction pathways specific to this molecule, potentially influenced by the electronic nature of the dimethylbenzamide substituent. Studies on the reactivity of the related N,N-dimethylbenzamide structure show its potential in cyclization reactions to form heterocycles like oxazolines and oxadiazoles. researchgate.net Exploring analogous transformations starting from the isocyanate could be a fruitful avenue.

Computational Design and Prediction of Derivatives with Tailored Properties

Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules without the need for extensive empirical synthesis and testing. For this compound, computational methods can be a guiding force for future research.

Property Prediction: Using techniques like Density Functional Theory (DFT), researchers can calculate and predict a wide range of properties for the parent molecule and its hypothetical derivatives. nih.govresearchgate.net This includes electronic structure, vibrational spectra, and reactivity descriptors, providing fundamental insights into its chemical behavior. nih.govresearchgate.net Computational studies on the cyclotrimerization energies of various isocyanates have already provided valuable data on their thermal stabilities, a methodology that could be directly applied here. rsc.org

Derivative Design and Screening: The true power of computational design lies in creating virtual libraries of derivatives and screening them for desired properties. By systematically modifying the core structure of this compound (e.g., by adding substituents to the aromatic ring), it is possible to predict how these changes would affect its reactivity, polymerizability, or potential biological activity. digitellinc.com This in silico approach allows for the rational design of molecules with tailored properties, whether for advanced materials or as potential therapeutic agents.

Reaction Mechanism Elucidation: Computational modeling is invaluable for understanding complex reaction mechanisms, such as the direct reductive carbonylation of nitroarenes to isocyanates. digitellinc.com By mapping reaction pathways, identifying intermediates, and calculating transition state energies, researchers can gain a deep understanding that is often difficult to achieve through experiments alone. digitellinc.comresearchgate.net This knowledge is critical for optimizing reaction conditions and catalyst design. digitellinc.com

| Computational Technique | Application Area | Research Goal |

| Density Functional Theory (DFT) | Property Calculation | Predict electronic structure, reactivity, and spectral properties of derivatives. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Polymer Simulation | Simulate the formation and predict the bulk properties of polymers derived from the molecule. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Docking | Screen derivatives for potential biological activity by modeling interactions with target proteins. |

| Reaction Pathway Modeling | Synthesis Optimization | Elucidate mechanisms of novel synthetic routes to improve yield and selectivity. digitellinc.comresearchgate.net |

Integration into Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The synthesis and application of chemical compounds are being revolutionized by emerging technologies. Integrating this compound into these modern workflows represents a significant and promising research direction.

Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch processing, especially when dealing with hazardous reagents or unstable intermediates. google.comacs.org The Curtius rearrangement, a classic phosgene-free route to isocyanates, involves a potentially explosive acyl azide (B81097) intermediate. google.com Performing this reaction in a flow reactor allows for the safe, on-demand generation and immediate consumption of the acyl azide, mitigating the risks associated with its accumulation. google.comacs.orgrsc.org This approach has been successfully demonstrated for the synthesis of various mono- and diisocyanates and could be adapted for the safe and scalable production of this compound. google.comvapourtec.comresearchgate.net The benefits include improved safety, enhanced heat and mass transfer, and greater control over reaction parameters. rsc.org

Machine Learning in Synthesis: Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. ML models can be trained on reaction data to predict outcomes, optimize process parameters, and even suggest novel synthetic routes. patsnap.compatsnap.com For this compound, ML could be applied to:

Process Optimization: ML algorithms can analyze complex datasets from reactions to identify the optimal conditions (e.g., temperature, pressure, catalyst concentration) for its synthesis, maximizing yield and minimizing byproducts. patsnap.comresearchgate.net Bayesian optimization, for instance, is a powerful tool for efficiently finding global optima in complex reaction spaces. nih.gov

Catalyst Discovery: ML models can screen vast numbers of potential catalysts for phosgene-free synthetic routes, predicting their efficacy and helping to focus experimental efforts on the most promising candidates.

Predictive Modeling: By developing data-driven surrogate models, such as Gaussian Process Regression (GPR), researchers can create accurate, interpretable models that predict how different precursors or conditions will affect the synthesis, accelerating the development cycle. nih.gov

By embracing these future directions, the scientific community can fully explore the chemical space of this compound, paving the way for the development of novel materials and synthetic methodologies built upon a foundation of sustainability, safety, and innovation.

Q & A

Q. What strategies improve the chromatographic separation of this compound from byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.